molecular formula C32H36NO3PS B13649303 (R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13649303
M. Wt: 545.7 g/mol
InChI Key: JRKPWFKMKYGFTG-LERZKORDSA-N
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Description

®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes diphenylphosphino and dimethoxyphenyl groups, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and reproducibility. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, Grignard reagents are commonly used in the synthesis of alcohols from aldehydes and ketones . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in the products, making it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal centers, facilitating catalytic reactions. Additionally, the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphino Compounds: These compounds share the diphenylphosphino group, which is known for its ability to coordinate with metals and act as a ligand in catalytic processes.

    Dimethoxyphenyl Compounds: Compounds containing the dimethoxyphenyl group exhibit similar electronic and steric properties, influencing their reactivity in chemical reactions.

Uniqueness

What sets ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which imparts unique reactivity and selectivity. The presence of both diphenylphosphino and sulfinamide groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C32H36NO3PS

Molecular Weight

545.7 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NO3PS/c1-32(2,3)38(34)33(4)31(24-16-10-7-11-17-24)27-22-28(35-5)29(36-6)23-30(27)37(25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-23,31H,1-6H3/t31-,38?/m1/s1

InChI Key

JRKPWFKMKYGFTG-LERZKORDSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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